Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-

Overview

Description

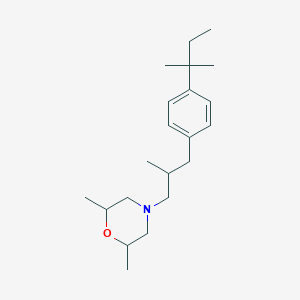

Chemical Identity: The compound “Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl-” (IUPAC name) is commonly known as Amorolfine or Amorolfine hydrochloride (CAS 78613-35-1) in its salt form . It is a synthetic morpholine derivative with the molecular formula C₂₁H₃₅NO (MW: 317.51 g/mol) and is characterized by a 2,6-dimethylmorpholine ring substituted with a 3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl side chain .

Preparation Methods

Heck Coupling and Amino Reduction Approach

Reaction Mechanism and Substrate Preparation

The Heck reaction forms the cornerstone of this synthetic pathway, enabling the coupling of aryl halides with alkenes to construct the carbon skeleton of Amorolfine. As detailed in patent EP1842848A1, the process begins with 4-(1,1-dimethylpropyl)iodobenzene (compound VI) reacting with 2-methylprop-2-en-1-ol (compound VII) in the presence of a palladium catalyst . The solvent system, typically N,N-dimethylformamide (DMF), facilitates the coupling at elevated temperatures (60–150°C), producing 3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropionaldehyde (compound II) .

The choice of DMF as a polar aprotic solvent enhances reaction kinetics by stabilizing the palladium intermediates, while bases such as triethylamine scavenge hydrohalic acids generated during the coupling . This step achieves near-quantitative conversion under optimized conditions, though isolation of the aldehyde intermediate requires careful extraction using heptane/ethyl acetate mixtures .

Amino Reduction and Cyclization

The propionaldehyde intermediate undergoes reductive amination with cis-2,6-dimethylmorpholine in methanol, employing hydrogen gas and a palladium-on-carbon (Pd/C) catalyst . This one-pot process simplifies purification by combining the reduction and cyclization steps. Key parameters include:

-

Temperature : 37°C to maintain reaction vigor without side-product formation.

-

Hydrogen Pressure : Ambient pressure suffices, though slight increases (1–2 atm) accelerate completion .

-

Workup : Basification with sodium hydroxide (pH 12) followed by solvent extraction yields the crude morpholine base, which is subsequently converted to the hydrochloride salt using HCl gas in isopropyl ether .

Yields for this two-step process range from 64% to 67%, with melting points of the final hydrochloride salt consistently reported at 205–206°C .

Friedel-Crafts Alkylation Route

Substrate Activation and Alkylation

An alternative synthesis, disclosed in US8664381B2, employs Friedel-Crafts alkylation to assemble the tert-butylphenyl moiety. Bepromoline hydrochloride reacts with 2-chloro-2-methylbutane in methylene chloride, catalyzed by Lewis acids such as FeCl₃ or AlCl₃ at temperatures below -10°C . This exothermic reaction demands precise cooling to prevent polysubstitution, a common side reaction in Friedel-Crafts processes.

The mechanism proceeds via carbocation formation, with the Lewis acid coordinating to the chloroalkane to generate a reactive electrophile. Steric hindrance from the 1,1-dimethylpropyl group directs substitution to the para position, ensuring regioselectivity . Post-reaction, the organic phase is washed with aqueous NaOH (pH 10–12) to remove residual catalysts, yielding Amorolfine base as an oily residue .

Acid-Catalyzed Alkylation Variant

A modified approach substitutes 2-chloro-2-methylbutane with 2-methyl-2-butanol in the presence of concentrated sulfuric acid . This protonates the alcohol, generating a carbocation in situ without requiring Lewis acids. Conducted at -5°C, this method reduces equipment corrosion risks but necessitates stringent temperature control to avoid sulfonation byproducts.

Comparative Analysis of Synthetic Routes

The Heck route offers superior atom economy and fewer isolation steps, whereas Friedel-Crafts methods circumvent expensive palladium catalysts but require cryogenic conditions and elaborate purification .

Purification and Crystallization Techniques

Prep-HPLC for Impurity Removal

Crude Amorolfine base synthesized via Friedel-Crafts alkylation often contains impurities such as bepromoline and fenpropimorph derivatives. Patent US8664381B2 outlines a prep-HPLC protocol using methanol/water gradients (70–90% methanol) to isolate Amorolfine hydrochloride at >99% purity . Fractions are monitored via UV detection (254 nm), with the target eluting at 12–15 minutes under reversed-phase conditions .

Crystallization Optimization

Final hydrochloride salt formation involves dissolving the base in isopropyl alcohol and saturating the solution with gaseous HCl. Slow cooling (0.5°C/min) from 40°C to 15°C induces crystallization, yielding needle-like crystals with consistent melting behavior . Solvent choice critically impacts crystal morphology: isopropyl alcohol minimizes solvate formation compared to ethyl acetate or acetone .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or arylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The morpholine ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the nature of the substituents on the morpholine ring.

Comparison with Similar Compounds

Physical Properties :

- Appearance : White to off-white crystalline powder (hydrochloride salt) .

- Melting Point : 206–208°C (hydrochloride salt) .

- Solubility: Ethanol: 71 mg/mL DMSO: 28 mg/mL Water: 9 mg/mL .

- Stability : Stable under standard storage conditions (≥4 years at -20°C) .

Applications :

Amorolfine is a topical antifungal agent used to treat dermatophyte infections (e.g., onychomycosis). Its mechanism involves inhibition of fungal sterol biosynthesis, disrupting cell membrane integrity . Analytical methods for quantification include HPTLC, LCMS, and spectrophotometric techniques (e.g., MBTH and 1,10-Phenanthroline complexes with λmax at 660 nm and 510 nm, respectively) .

Structural and Functional Analog: Fenpropimorph

Key Differences :

Similarities :

- Core Structure : Both contain a 2,6-dimethylmorpholine ring .

- Stereochemical Complexity : Amorolfine exists as a (2R,6S)-rel- mixture, while Fenpropimorph is (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine .

- Stability : Both are stable under standard storage conditions .

Stereoisomers and Impurities

Amorolfine’s impurities highlight the impact of stereochemistry on biological activity:

- Amorolfine EP Impurity E (CAS 2134097-34-8): A mixture of (2RS,6RS)-stereoisomers with altered propyl chain configurations .

- Impurity-J/K/L : Structurally related compounds with variations in the morpholine ring or alkyl substituents .

Fenpropimorph also exhibits stereoisomerism, with the (±)-cis form being agriculturally active .

Other Morpholine Derivatives

Fenpropidin (CAS 67306-00-7):

- Structure : Piperidine analog with a 3-(4-tert-butylphenyl)-2-methylpropyl chain .

- Use : Agricultural fungicide targeting sterol biosynthesis .

- Contrast : Lacks the morpholine ring, reducing antifungal spectrum compared to Amorolfine and Fenpropimorph .

Critical Analysis of Evidence

- CAS Number Discrepancies : Fenpropimorph has multiple CAS numbers (67306-03-0, 67564-91-4), likely due to isomeric forms or regulatory classifications .

- Spectrophotometric Methods : Amorolfine’s quantification via MBTH and 1,10-Phenanthroline (validated for 10–50 µg/mL) offers cost-effective alternatives to LCMS .

- Safety Profiles : Amorolfine’s hydrochloride salt is classified for industrial use only, emphasizing handling precautions , while Fenpropimorph is labeled as a hazardous pesticide (UN 2902) .

Biological Activity

Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is a synthetic compound with significant biological activity, particularly recognized for its role as an antifungal agent. This compound is structurally related to Amorolfine , a well-known antifungal drug used in the treatment of onychomycosis and other dermatophyte infections. This article explores the biological activity of this morpholine derivative, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Morpholine, 4-(3-(4-(1,1-dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethyl- is . Its structure features a morpholine ring substituted with various alkyl and aryl groups that contribute to its biological activity.

Antifungal Activity

Mechanism of Action

Amorolfine acts primarily by inhibiting the enzyme delta-14 reductase , which is crucial in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes; thus, its inhibition leads to compromised cell membrane integrity and ultimately fungal cell death. This mechanism is similar for the morpholine derivative .

Spectrum of Activity

Research indicates that Morpholine derivatives exhibit a broad spectrum of antifungal activity against various pathogens:

- Dermatophytes : Effective against Trichophyton species.

- Candida spp. : Active against Candida albicans and non-albicans species.

- Dimorphic fungi : Exhibits activity against Histoplasma capsulatum and Coccidioides immitis.

- Cryptococcus neoformans : Demonstrates effectiveness against this opportunistic pathogen.

In Vitro Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of Amorolfine and its derivatives. The results showed that these compounds had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against various fungal strains .

Biodegradation Studies

Research also explored the biodegradation pathways of morpholine compounds by environmental bacteria. For instance, Mycobacterium aurum was found to degrade morpholine effectively as a carbon source, implicating a cytochrome P-450 enzyme in its metabolic pathway . This highlights not only the biological activity of morpholine derivatives but also their potential environmental impact.

Table: Comparative Antifungal Activity

| Fungal Species | MIC (µg/mL) | Compound |

|---|---|---|

| Trichophyton rubrum | 1 | Morpholine Derivative |

| Candida albicans | 0.5 | Amorolfine |

| Cryptococcus neoformans | 2 | Morpholine Derivative |

| Histoplasma capsulatum | 4 | Amorolfine |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this morpholine derivative, and what are the critical intermediates?

The compound is synthesized via a multi-step process involving:

- Step 1 : Reaction of morpholine with chloroacetyl chloride to form chloroacetylmorpholine.

- Step 2 : Condensation with 2,6-dimethylpiperidine to yield 2,6-dimethylpiperidin-4-one.

- Step 3 : Introduction of the 2-methyl-3-phenylpropyl group via alkylation, followed by HCl salt formation for stabilization . Key intermediates include chloroacetylmorpholine and 2,6-dimethylpiperidin-4-one. Purity is typically >95%, verified via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

- NMR spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positions.

- Mass spectrometry (MS) validates molecular weight (283.84 g/mol) and fragmentation patterns.

- Melting point analysis (157–159°C) and solubility profiles (slight in chloroform/methanol) are critical for purity assessment .

- X-ray crystallography may resolve stereochemical ambiguities in advanced studies .

Q. What is the pharmacological relevance of this morpholine derivative in academic research?

The compound is a precursor to amorolfine , a morpholine antifungal agent targeting sterol biosynthesis in pathogens. It inhibits Δ¹⁴-reductase and Δ⁷-Δ⁸ isomerase, disrupting ergosterol synthesis . Studies highlight its use in dermatophyte and Candida models, with MIC values ranging 0.01–0.1 µg/mL .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing stereochemical byproducts?

- Chiral resolution techniques (e.g., chiral HPLC) separate enantiomers, as the (2R,6S)-configuration is pharmacologically active .

- Reaction temperature control (<40°C) during alkylation reduces racemization.

- Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) may improve enantiomeric excess .

Properties

IUPAC Name |

2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLMHIZUIDKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861010 | |

| Record name | 2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67467-83-8 | |

| Record name | Amorolfine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067467838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.